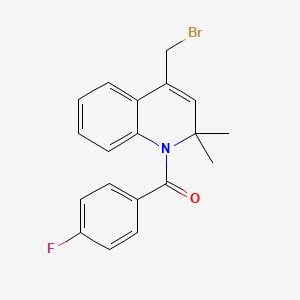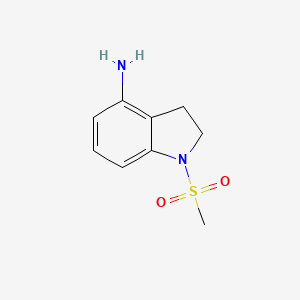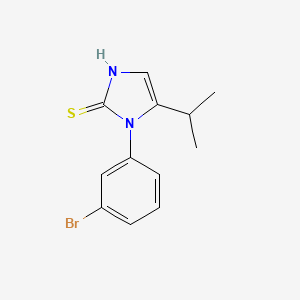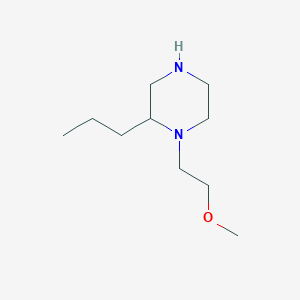
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline, or 4-Br-1-FB-2,2-DM-1,2-DHQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. 4-Br-1-FB-2,2-DM-1,2-DHQ is a member of the quinoline class of compounds, which are characterized by a fused six-membered ring system with two nitrogen atoms. 4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its potential applications in scientific research. 4-Br-1-FB-2,2-DM-1,2-DHQ has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer and other diseases. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its potential applications in the development of new drugs and drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-Br-1-FB-2,2-DM-1,2-DHQ is not yet fully understood. However, it is believed that 4-Br-1-FB-2,2-DM-1,2-DHQ may act as an antagonist at the G-protein coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its biochemical and physiological effects. In vitro studies have found that 4-Br-1-FB-2,2-DM-1,2-DHQ has anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ has been found to inhibit the growth of various types of cancer cells. In vivo studies have found that 4-Br-1-FB-2,2-DM-1,2-DHQ has anti-inflammatory, anti-cancer, and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Br-1-FB-2,2-DM-1,2-DHQ has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a stable molecule, which makes it suitable for use in long-term experiments. However, 4-Br-1-FB-2,2-DM-1,2-DHQ is not water-soluble, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Br-1-FB
Synthesemethoden
4-Br-1-FB-2,2-DM-1,2-DHQ can be synthesized through a three-step process. First, 4-bromobenzaldehyde is reacted with 2,2-dimethyl-1,2-dihydroquinoline in the presence of a base such as sodium carbonate and a catalyst such as pyridine. This reaction yields 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline. Second, the intermediate compound is reacted with a base such as sodium carbonate and a catalyst such as pyridine to yield 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline. Finally, the intermediate compound is reacted with a base such as sodium carbonate and a catalyst such as pyridine to yield the desired product.
Eigenschaften
IUPAC Name |
[4-(bromomethyl)-2,2-dimethylquinolin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFNO/c1-19(2)11-14(12-20)16-5-3-4-6-17(16)22(19)18(23)13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWQCJXFAZGGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)




![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)



